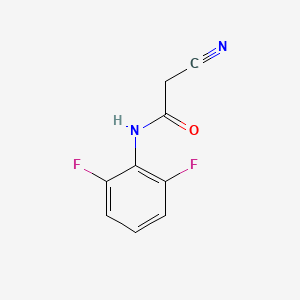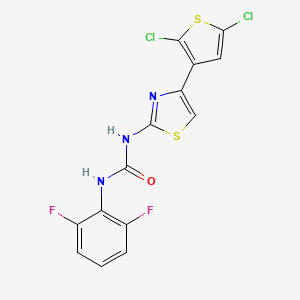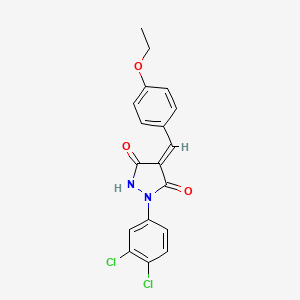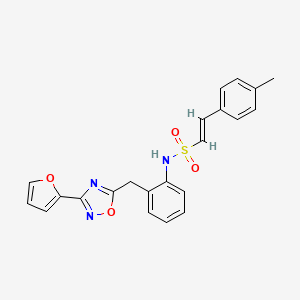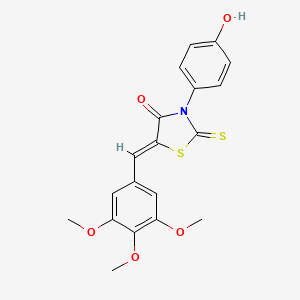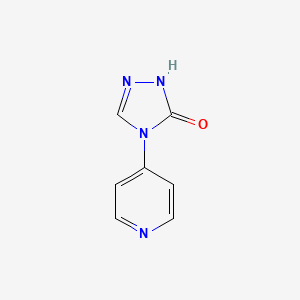
1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide is a complex organic compound that features a pyrrolidine ring, a bromophenyl group, and a pyridazinyl-pyridinyl moiety
Mechanism of Action
The compound contains a pyrrolidine ring, which is a common structure in many biologically active molecules. Pyrrolidines are known to exhibit a wide range of pharmacological activities . The compound also contains a pyridazinyl and a pyridinyl group, which are nitrogen-containing heterocyclic compounds that are often found in drugs and other bioactive molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide typically involves multiple steps:
Formation of the Pyrrolidine Ring: This can be achieved through a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Bromophenyl Group: This step often involves a bromination reaction using bromine or a brominating agent like N-bromosuccinimide (NBS).
Attachment of the Pyridazinyl-Pyridinyl Moiety: This is usually done through a nucleophilic substitution reaction where the pyridazinyl-pyridinyl group is introduced via a suitable leaving group.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolidine ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be performed on the carbonyl group to yield alcohol derivatives.
Substitution: The bromophenyl group can participate in substitution reactions, where the bromine atom is replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products:
Oxidation: Oxidized derivatives of the pyrrolidine ring.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Chemistry:
- The compound can be used as a building block in the synthesis of more complex molecules.
- It serves as a model compound for studying reaction mechanisms involving pyrrolidine derivatives.
Biology and Medicine:
- Potential applications in drug discovery due to its structural similarity to known bioactive molecules.
- It may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry:
- Used in the development of new materials with specific electronic or optical properties.
- Potential applications in the agrochemical industry as a precursor to active ingredients.
Comparison with Similar Compounds
1-(3-Chlorophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
1-(3-Fluorophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide: Fluorine substitution instead of bromine.
Uniqueness:
- The bromine atom in 1-(3-bromophenyl)-5-oxo-N-(2-((6-(pyridin-2-yl)pyridazin-3-yl)oxy)ethyl)pyrrolidine-3-carboxamide may impart unique electronic properties and reactivity compared to its chloro and fluoro analogs.
- The specific arrangement of the pyridazinyl-pyridinyl moiety could result in distinct biological activities and binding affinities.
This detailed overview should provide a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds
Properties
IUPAC Name |
1-(3-bromophenyl)-5-oxo-N-[2-(6-pyridin-2-ylpyridazin-3-yl)oxyethyl]pyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20BrN5O3/c23-16-4-3-5-17(13-16)28-14-15(12-21(28)29)22(30)25-10-11-31-20-8-7-19(26-27-20)18-6-1-2-9-24-18/h1-9,13,15H,10-12,14H2,(H,25,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIWSPZLSIMQQRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)Br)C(=O)NCCOC3=NN=C(C=C3)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20BrN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(3,4-dichlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2701950.png)
![6-Bromo-2-chlorothiazolo[4,5-b]pyridine](/img/structure/B2701951.png)
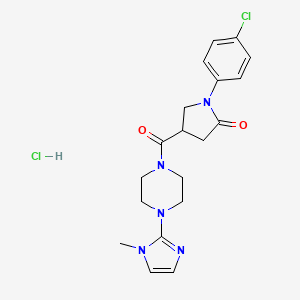
![6-[1-(hydroxyimino)ethyl]-2H-1,3-benzodioxol-5-amine](/img/structure/B2701955.png)
![2-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]acetamide](/img/structure/B2701957.png)

